Methionyl-Lysine
Overview
Description
Methionyl-Lysine is a dipeptide composed of the amino acids methionine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionyl-Lysine can be synthesized through peptide bond formation between methionine and lysine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out in a reaction mixture containing 30 mM HEPES (pH 7.4), 100 mM potassium acetate, 10 mM magnesium acetate, and 100 mM ATP to produce the methionine-charged initiator tRNA .
Industrial Production Methods: Industrial production of this compound involves large-scale recombinant protein production using gene or promoter transcriptional tools and human codons for high-efficiency protein expression .
Chemical Reactions Analysis
Types of Reactions: Methionyl-Lysine undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: Methionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or methionine sulfoxide reductase.
Substitution: Strong nucleophiles such as cyanide ions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Methionyl-Lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and degradation.
Biology: Plays a role in protein synthesis and degradation pathways.
Medicine: Investigated for its potential physiological and cell-signaling effects.
Industry: Utilized in the production of recombinant proteins and peptides
Mechanism of Action
Methionyl-Lysine exerts its effects through various mechanisms:
Protein Synthesis: Methionine is essential for the initiation of protein synthesis, and lysine is involved in the formation of peptide bonds.
Cell Signaling: this compound can act as a signaling molecule, influencing various cellular pathways.
Molecular Targets: Methionine and lysine residues in proteins can be targets for post-translational modifications, affecting protein function and stability
Comparison with Similar Compounds
Methionyl-Lysine can be compared with other dipeptides and amino acid derivatives:
Similar Compounds: Methionine, lysine, methionine sulfoxide, methionine sulfone.
Uniqueness: this compound is unique due to its combination of methionine and lysine, which allows it to participate in both sulfur-containing and basic amino acid-related pathways
Conclusion
This compound is a versatile dipeptide with significant roles in protein synthesis, cell signaling, and various biochemical pathways. Its unique combination of methionine and lysine makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUWVJPCQPJEE-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426801 | |
Record name | L-Lysine, L-methionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-88-8 | |
Record name | L-Lysine, L-methionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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